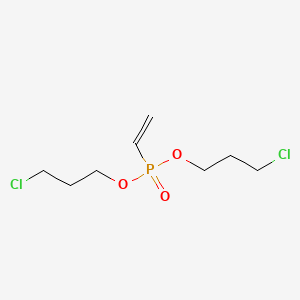
2-Bromo-1-phenoxyethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-phenoxyethan-1-ol is an organic compound that features a bromine atom, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenoxyethan-1-ol typically involves the bromination of 1-phenoxyethanol. One common method is to react 1-phenoxyethanol with bromine in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenoxyethan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-phenoxyethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, or alcohols depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 1-phenoxyethanol.
Scientific Research Applications
2-Bromo-1-phenoxyethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and functional groups.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenoxyethan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylethan-1-ol
- 2-Bromo-2-cyclohexen-1-ol
- 3-Bromo-2-propen-1-ol
Uniqueness
2-Bromo-1-phenoxyethan-1-ol is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and other applications where specific functional groups are required.
Properties
CAS No. |
185527-77-9 |
|---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-1-phenoxyethanol |
InChI |
InChI=1S/C8H9BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI Key |
KTSDPMSNYVULFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


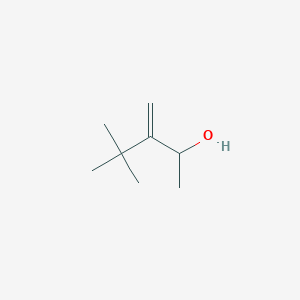
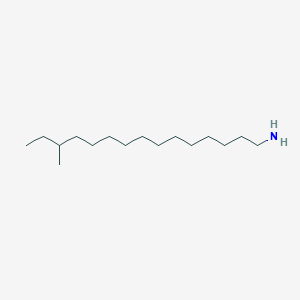

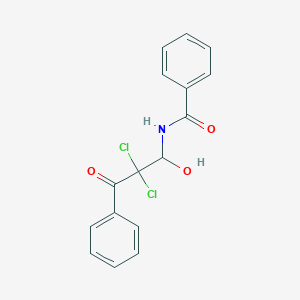
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)


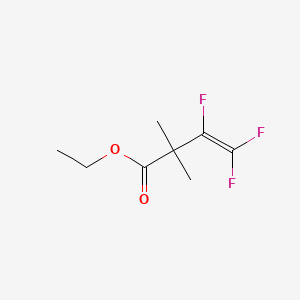
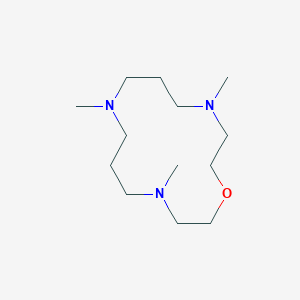


![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)

